3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a piperidine ring, and an oxazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base such as triethylamine.
Formation of the Oxazolidine-2,4-dione Moiety: The oxazolidine-2,4-dione ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine ring, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine or sulfonyl derivatives.
Scientific Research Applications
3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring can interact with receptors or enzymes, modulating their activity. The oxazolidine-2,4-dione moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione: Unique due to its combination of functional groups.
3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2-one: Lacks the second carbonyl group, affecting its reactivity and biological activity.
3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-4-dione: Lacks the oxazolidine ring, altering its chemical properties.
Biological Activity
3-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic compound featuring a complex molecular structure that includes piperidine and oxazolidine moieties. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies.
Structural Characteristics
The compound's structure can be broken down into key functional groups:
- Piperidine Ring : Known for its role in various biological activities, including anesthetic effects and enzyme inhibition.
- Sulfonyl Group : This group often enhances the reactivity of the molecule, allowing it to interact with biological targets.
- Oxazolidine-2,4-dione Moiety : This part of the molecule is significant for its potential to form hydrogen bonds, influencing the compound's biological interactions.
The biological activity of this compound is hypothesized to involve:
- Electrophilic Interactions : The sulfonyl group may react with nucleophilic sites in proteins or nucleic acids.
- Receptor Modulation : The piperidine ring can bind to various receptors or enzymes, potentially altering their activity.
- Hydrogen Bonding : The oxazolidine moiety can participate in stabilizing interactions with biological macromolecules.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial activity. For instance:
- Inhibition of Bacterial Growth : Compounds structurally related to this compound have shown effectiveness against resistant bacterial strains like Salmonella typhi and Bacillus subtilis .
Anticancer Activity
Research indicates that similar compounds have promising anticancer properties. The structural components may contribute to:
- Cell Growth Inhibition : Compounds containing piperidine and sulfonamide functionalities have been noted for their ability to inhibit cancer cell proliferation .
Case Studies and Research Findings
A variety of studies have explored the biological activities of related compounds. Notable findings include:
- Antibacterial Screening : A study demonstrated that derivatives of piperidine exhibited moderate to strong antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus .
- Enzyme Inhibition : Compounds with similar sulfonamide structures were evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, showing significant inhibitory effects .
- Docking Studies : Computational docking studies have elucidated potential binding interactions with amino acids in target proteins, suggesting mechanisms through which these compounds exert their biological effects .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
3-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5S/c1-10-12(16)3-2-4-13(10)24(21,22)17-7-5-11(6-8-17)18-14(19)9-23-15(18)20/h2-4,11H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYAUFAZVGHRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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